N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
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Overview
Description
N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a sulfonyl group
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of γ-butyrolactone with methylamine, followed by purification through distillation.
Indole Derivative Synthesis: Indole derivatives are synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Final Coupling: The final step involves coupling the pyrrolidine and indole derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study the biological activity of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related and have comparable pharmacological profiles.
Uniqueness
N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to its combined structural features of the indole and pyrrolidine rings, along with the sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-methyl-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes an indole moiety linked to a pyrrolidine and a sulfonamide group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), leading to changes in intracellular signaling pathways. This interaction can result in altered calcium ion levels and modulation of neurotransmitter release .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could affect cellular processes and lead to therapeutic effects.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 12 µM against human breast cancer cells (MCF7), indicating significant antiproliferative activity .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It was tested against Gram-positive and Gram-negative bacteria using the agar disk diffusion method. Results indicated that it has effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
Case Study 1: Anticancer Activity
In a recent study published in MDPI, this compound was assessed for its anticancer properties. The study utilized various cell lines, including MCF7 and A549 (lung cancer). The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The study revealed that this compound exhibited superior activity compared to standard antibiotics like penicillin and amoxicillin, particularly against MRSA strains .
Properties
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-18-16(21)12-25(23,24)15-10-20(14-7-3-2-6-13(14)15)11-17(22)19-8-4-5-9-19/h2-3,6-7,10H,4-5,8-9,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQHNYRCZPLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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